![molecular formula C18H22N2O3 B14201317 N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide CAS No. 919772-56-8](/img/structure/B14201317.png)
N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an aminoethyl group, a methoxy group, and a methylphenylmethoxy group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide typically involves the condensation of 2-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions: N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamide derivatives.
科学研究应用
Chemistry: N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the binding affinities and specificities of benzamide derivatives with proteins and enzymes.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency, selectivity, and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and adhesives, where they impart specific properties such as improved adhesion, flexibility, and durability.
作用机制
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activities. The methoxy and methylphenylmethoxy groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
相似化合物的比较
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide
Comparison: N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to 4-Methoxy-N-(4-methylbenzyl)benzamide, the presence of the aminoethyl group in this compound enhances its ability to form hydrogen bonds, making it more versatile in chemical reactions and biological interactions. Additionally, the methoxy and methylphenylmethoxy groups provide increased hydrophobicity, which can improve the compound’s solubility and membrane permeability.
属性
CAS 编号 |
919772-56-8 |
|---|---|
分子式 |
C18H22N2O3 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C18H22N2O3/c1-13-3-5-14(6-4-13)12-23-15-7-8-16(17(11-15)22-2)18(21)20-10-9-19/h3-8,11H,9-10,12,19H2,1-2H3,(H,20,21) |
InChI 键 |
GRCYAOMWEFDNJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCCN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-](/img/structure/B14201250.png)
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
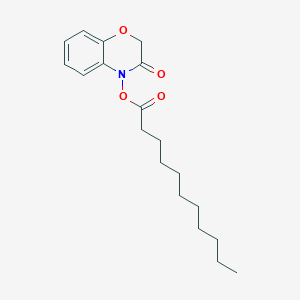
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
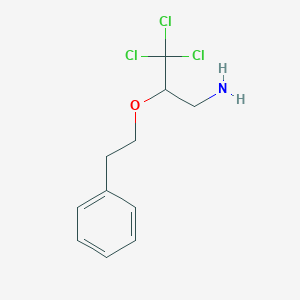
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)

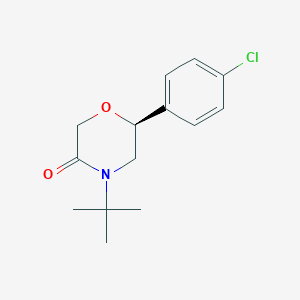
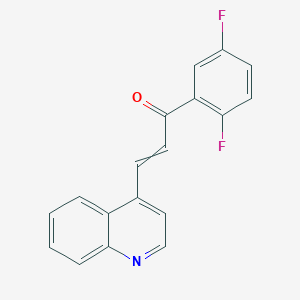
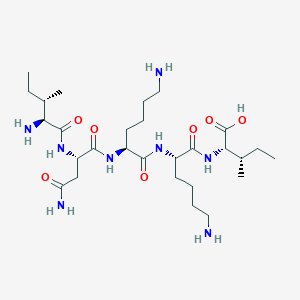
![4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14201318.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
